4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
Chemical Reactions Analysis
4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate can be compared with other similar compounds, such as:
- 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring
Properties
CAS No. |
769146-55-6 |
---|---|
Molecular Formula |
C23H18ClN3O5 |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O5/c1-31-20-7-3-6-18(13-20)26-21(28)22(29)27-25-14-15-8-10-19(11-9-15)32-23(30)16-4-2-5-17(24)12-16/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
MJMAJPSWGZRLLB-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.